REACTION_CXSMILES
|
[C:1]([O-:4])([O-])=O.[Ca+2].[O:6]=[CH:7][C@@H:8]([C@H:10]([C@@H:12]([C@@H:14]([CH2:16][OH:17])[OH:15])O)O)O>>[CH:10]1[CH:12]=[C:14]([OH:15])[C:16]([OH:17])=[C:1]([OH:4])[C:7](=[O:6])[CH:8]=1 |f:0.1|
|
Name
|
starch
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
MgSO4.7H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Ca+2]
|
Name
|
steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
twenty
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring at 250 rpm and aeration at 120 liter/min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing 100 ml of a seed medium
|
Type
|
ADDITION
|
Details
|
containing 100 ml of a fermentation medium
|
Type
|
WAIT
|
Details
|
The fermentation was carried out at 28° C. for 6 days on a rotary shaker
|
Duration
|
6 d
|
Type
|
WAIT
|
Details
|
incubated at 32° C. for 4 days on the rotary shaker
|
Duration
|
4 d
|
Type
|
ADDITION
|
Details
|
containing 120 liters of a production medium
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
CUSTOM
|
Details
|
was carried out at 28° C.
|
Type
|
CUSTOM
|
Details
|
after 115 hours
|
Duration
|
115 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |